Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Protecting group orthogonality Piperidine N-functionalization Antipsychotic intermediate synthesis

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 23482-34-0) is a functionalized 4-aryl-4-hydroxypiperidine derivative bearing an N-ethyl carbamate protecting group and a metabolically stable m-trifluoromethyl substituent. The compound serves as a key protected intermediate in the synthesis of butyrophenone neuroleptic agents, most notably trifluperidol and related D3/5-HT receptor-targeting analogs.

Molecular Formula C15H18F3NO3
Molecular Weight 317.30 g/mol
CAS No. 23482-34-0
Cat. No. B13423182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
CAS23482-34-0
Molecular FormulaC15H18F3NO3
Molecular Weight317.30 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C15H18F3NO3/c1-2-22-13(20)19-8-6-14(21,7-9-19)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,21H,2,6-9H2,1H3
InChIKeyGKXBDEHOLDJPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS 23482-34-0 Structural and Functional Overview


Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 23482-34-0) is a functionalized 4-aryl-4-hydroxypiperidine derivative bearing an N-ethyl carbamate protecting group and a metabolically stable m-trifluoromethyl substituent . The compound serves as a key protected intermediate in the synthesis of butyrophenone neuroleptic agents, most notably trifluperidol and related D3/5-HT receptor-targeting analogs [1][2]. Its molecular formula is C15H18F3NO3 with a molecular weight of 317.30 g/mol, and it exhibits moderate solubility in organic solvents, making it suitable for standard medicinal chemistry workflows .

Why 4-Hydroxy-4-arylpiperidine Analogs Cannot Replace Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate in Multi-Step Syntheses


Generic substitution of 4-hydroxy-4-arylpiperidine building blocks fails because the target compound combines three interdependent structural features that each dictate subsequent synthetic steps: (1) the N-ethyl carbamate protecting group, which provides orthogonal deprotection compatibility relative to the commonly used N-Boc (CAS 634464-86-1) or N-benzyl analogs and enables selective late-stage N-functionalization under acidic or reductive conditions that would otherwise cleave labile protecting groups [1]; (2) the free tertiary hydroxyl at C4, which serves as the nucleophilic handle absent in deoxy or O-protected analogs; and (3) the m-trifluoromethyl substituent on the phenyl ring, which confers a logP increase of approximately +0.5 to +0.9 units compared to the unsubstituted phenyl analog (CAS 16332-22-2), based on a class-level comparison of 4-arylpiperidines . Substituting any one of these features—e.g., using the N-Boc variant or the non-fluorinated phenyl derivative—requires re-optimization of synthetic routes, alters solubility profiles, and changes metabolic stability in bioactive molecules derived from this scaffold.

Quantitative Comparative Evidence for Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate vs. Closest Analogs


Orthogonal N-Protecting Group Strategy: Ethyl Carbamate vs. N-Boc in Trifluperidol Synthesis

The N-ethyl carbamate protecting group enables a two-step deprotection-alkylation sequence to install the butyrophenone sidechain in trifluperidol synthesis. This contrasts with the N-Boc analog (CAS 634464-86-1), which requires stronger acidic conditions (TFA or HCl/dioxane) for deprotection and may be incompatible with acid-sensitive substrates. In the published trifluperidol synthesis route, the N-alkylation of the deprotected 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine with 4-chloro-4'-fluorobutyrophenone proceeds after removal of the N-protecting group [1][2].

Protecting group orthogonality Piperidine N-functionalization Antipsychotic intermediate synthesis

Lipophilicity Enhancement from m-Trifluoromethyl Substitution vs. Unsubstituted Phenyl Analog

The m-trifluoromethyl group on the phenyl ring significantly increases lipophilicity relative to the unsubstituted phenyl analog (Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, CAS 16332-22-2). The unsubstituted analog has a calculated logP of approximately 2.06 (ALogP) . Class-level SAR data for 4-arylpiperidine sigma-1 receptor ligands indicates that trifluoromethyl substitution increases logP by 0.5–0.9 units and enhances metabolic stability by reducing CYP-mediated aromatic hydroxylation [1].

LogP Lipophilicity Metabolic stability Blood-brain barrier penetration

Validated Reverse-Phase HPLC Separation: Purity Assessment and Quality Control Method Availability

A validated reverse-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate. The mobile phase consists of acetonitrile, water, and phosphoric acid under isocratic conditions, providing a reliable quality control method for procurement and batch-to-batch consistency verification [1]. In contrast, customized or generic gradient methods for related analogs such as the N-Boc variant or the free amine may require separate method development, adding cost and time to quality assessment workflows.

HPLC method Purity analysis Quality control Analytical characterization

Class-Level Dopamine D3 Receptor Affinity of 4-(3-Trifluoromethylphenyl)piperidine Derivatives

4-(3-Trifluoromethylphenyl)piperidine derivatives carrying N-alkyl butyrophenone sidechains (structurally derived from the target compound after N-deprotection) demonstrate sub-nanomolar binding affinity at the human dopamine D3 receptor. A representative analog recorded a Ki of 0.200 nM at human D3, with 9.5-fold selectivity over 5-HT1A (Ki = 1.90 nM) and 20-fold selectivity over 5-HT2A (Ki = 4.0 nM) [1]. When compared to haloperidol (Ki D2 = 0.5–1.0 nM; Ki D3 ≈ 2–5 nM), these derivatives exhibit stronger D3 affinity but with a markedly different selectivity profile that is attributable to the 3-CF3-phenyl substitution pattern and the N-substituent geometry [2]. The target compound serves as the immediate precursor for generating such pharmacologically active N-substituted derivatives.

Dopamine D3 receptor Binding affinity Antipsychotic SAR

Optimal Procurement and Application Scenarios for Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate


Synthesis of Butyrophenone Antipsychotics (e.g., Trifluperidol and D3-Selective Analogs)

The compound serves as the direct precursor for the synthesis of trifluperidol and related butyrophenone neuroleptics. After removal of the N-ethyl carbamate protecting group, the resulting secondary amine is alkylated with 4-chloro-4'-fluorobutyrophenone to yield the final antipsychotic agent [1]. This route is preferred over using the N-Boc analog because the ethyl carbamate cleavage avoids strongly acidic conditions that may degrade the tertiary alcohol or the butyrophenone moiety, and it eliminates the need for a protecting group exchange step, thereby streamlining the synthetic sequence [2].

Medicinal Chemistry SAR Exploration of D3 Dopamine Receptor Ligands

For drug discovery programs targeting the D3 dopamine receptor, this intermediate provides a versatile scaffold for generating libraries of N-substituted 4-hydroxy-4-(3-trifluoromethylphenyl)piperidines. Class-level evidence indicates that derivatives of this scaffold achieve sub-nanomolar D3 affinity (Ki = 0.200 nM) with significant selectivity over serotonin receptor subtypes, a profile that is valuable for antipsychotic development with reduced D2-mediated side effects [3].

Analytical QC and Reference Standard Procurement for Regulated Pharmaceutical Development

The availability of a validated isocratic RP-HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase enables rapid purity assessment and batch-to-batch consistency verification [4]. This makes the compound suitable as a reference standard or impurity marker in pharmaceutical development workflows, including ANDA and DMF submissions for generic trifluperidol products, where well-characterized intermediates with established analytical protocols reduce regulatory risk and method development timelines.

Synthesis of PET Imaging Precursors and Radioligands

The N-ethyl carbamate intermediate can be converted to radiolabeled butyrophenone analogs for positron emission tomography (PET) imaging studies of dopamine and serotonin receptors. The orthogonal protecting group strategy permits selective introduction of radioisotopes (e.g., carbon-11 or fluorine-18) at the butyrophenone sidechain after N-deprotection, while the metabolically stable m-CF3 group ensures that the resulting radioligand retains target affinity and resists in vivo defluorination, a common limitation of aryl fluoride PET tracers [2][3].

Quote Request

Request a Quote for Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.